![molecular formula C20H17N3O4 B2569613 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 1171067-22-3](/img/structure/B2569613.png)
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one . It has been evaluated for its anticonvulsant activities .
Synthesis Analysis
The compound was synthesized as part of a series of (E)-3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives . The synthesis involved the use of chemicals including benzo-[d][1,3]-dioxole carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a 1,2,4-oxadiazol-5-yl group, which is further attached to a 1-(p-tolyl)pyrrolidin-2-one group .Chemical Reactions Analysis
The compound has been evaluated for its anticonvulsant activities . In the preliminary screening, it showed promising anticonvulsant activities in the MES model .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
A study detailed the synthesis of novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation process. The biological activity of these compounds was predicted using the PASS method, indicating potential therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Organic Light-Emitting Diodes (OLEDs)
Research on pyridine- and oxadiazole-containing materials, such as PDPyDP, explored their use as hole-blocking layers in OLEDs, demonstrating improved device efficiency. This study highlights the role of oxadiazole derivatives in enhancing the performance of electronic devices (Wang et al., 2001).
Antimicrobial and Antitubercular Agents
Several compounds, including oxadiazole, triazole, and pyrrole derivatives synthesized from 4-pyrrol-1-yl benzoic acid hydrazide analogs, exhibited promising antibacterial and antitubercular activities. This suggests their potential as novel therapeutic agents against bacterial infections and tuberculosis (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer Activity
Another study focused on the synthesis of pyridine-3-carbonitrile derivatives, including those with the benzo[d][1,3]dioxol-5-yl group, and evaluated their anticancer activity against human breast cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy (Mansour, Abd-Rabou, Nassar, & Elewa, 2021).
Antioxidant Activity
Research on benzothiazoles and related derivatives, including those with oxadiazole moieties, revealed potent antioxidant activities. These findings indicate the potential of such compounds in developing antioxidant therapies or supplements (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).
Wirkmechanismus
Zukünftige Richtungen
The compound’s promising anticonvulsant activities suggest that it could be further developed as a potential drug for treating epilepsy . Its mechanism of action, specifically its inhibition of the Na v 1.1 channel, provides new insights for the development of small-molecule activators targeting specifically Na v 1.1 channels .
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-2-5-15(6-3-12)23-10-14(9-18(23)24)20-21-19(22-27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,14H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIBNQRBILPWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

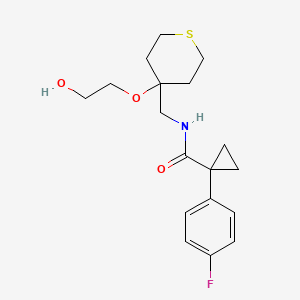

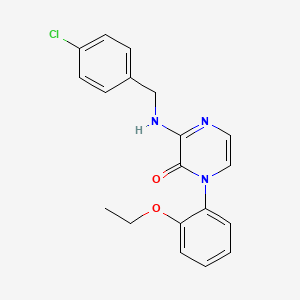
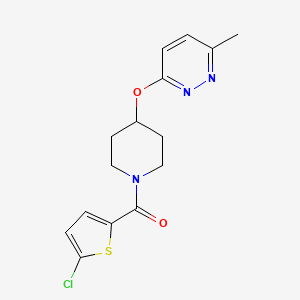
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)
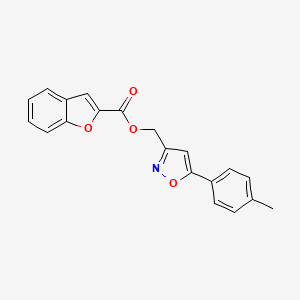


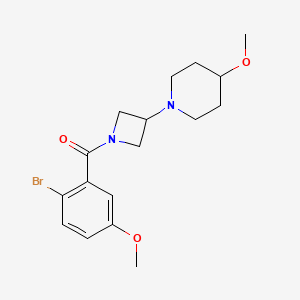
![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)
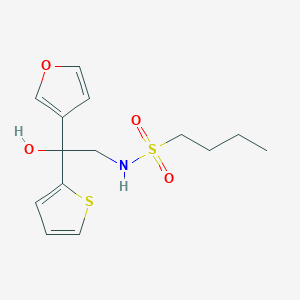
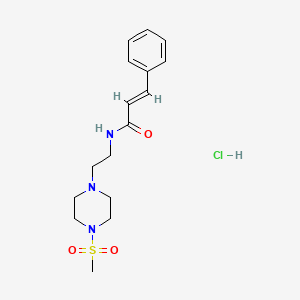

![8-((2,4-Dimethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2569553.png)